tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1131594-80-3
VCID: VC0152907
InChI: InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2
Molecular Formula: C14H27N3O2
Molecular Weight: 269.389

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

CAS No.: 1131594-80-3

Cat. No.: VC0152907

Molecular Formula: C14H27N3O2

Molecular Weight: 269.389

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate - 1131594-80-3

Specification

CAS No. 1131594-80-3
Molecular Formula C14H27N3O2
Molecular Weight 269.389
IUPAC Name tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Standard InChI Key INADAXASGPTAFL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2

Introduction

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate functional group attached to a piperidine and azetidine moiety. This compound is structurally significant due to its potential applications in medicinal chemistry, particularly as a building block for drug discovery and development.

Key Attributes:

PropertyDescription
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Functional GroupsCarbamate, Piperidine, Azetidine
SolubilityLikely soluble in organic solvents like DMSO or methanol
StabilityStable under standard storage conditions; sensitive to strong acids/bases

Synthesis Pathways

The synthesis of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves:

  • Formation of the azetidine core: This can be achieved through cyclization reactions involving amines and halogenated precursors.

  • Attachment of the piperidine ring: The piperidine moiety is introduced via nucleophilic substitution or reductive amination.

  • Introduction of the tert-butyl carbamate group: This step usually involves reaction with tert-butyl chloroformate in the presence of a base.

Applications in Medicinal Chemistry

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate serves as an intermediate in the synthesis of bioactive molecules. Its structural features make it suitable for:

  • Drug design: The azetidine and piperidine rings are common motifs in drugs targeting central nervous system disorders and infectious diseases.

  • Prodrug development: The carbamate group can act as a protective group, enhancing drug delivery and stability.

Biological Activity

While specific data on this compound's biological activity is limited, derivatives containing similar structural motifs have been studied for:

  • G-protein coupled receptor (GPCR) modulation: Piperidine-containing compounds often interact with GPCRs, influencing various physiological processes .

  • Antimicrobial properties: Azetidine derivatives have shown potential as antibiotics due to their ability to disrupt bacterial cell walls .

  • Enzyme inhibition: Carbamate groups are known to inhibit enzymes like acetylcholinesterase by forming covalent bonds with active site residues.

Analytical Characterization

To confirm the identity and purity of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Provides insights into proton environments within the molecule.

    • 13C^{13}C-NMR: Confirms the presence of carbon atoms in characteristic functional groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at 240 m/z confirms the molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks corresponding to carbamate (C=OC=O) stretching vibrations around 1700 cm1^{-1}.

  • High Performance Liquid Chromatography (HPLC):

    • Ensures purity and quantifies the compound in mixtures.

Safety and Handling

tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate should be handled with care:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Store in a cool, dry place away from oxidizing agents.

Potential Hazards:

Hazard TypeDescription
ToxicityLow acute toxicity; avoid inhalation or ingestion
ReactivityStable under normal conditions; avoid exposure to strong acids or bases

Future Research Directions

The versatility of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate makes it an attractive candidate for further exploration:

  • Structure–Activity Relationship (SAR) Studies: Modifications at the piperidine or azetidine rings could enhance biological activity.

  • Pharmacokinetics Investigations: Understanding absorption, distribution, metabolism, and excretion (ADME) properties will aid drug development.

  • Combinatorial Chemistry: Its use as a scaffold for generating compound libraries targeting diverse biological pathways.

This comprehensive analysis highlights the chemical significance and potential applications of tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate in scientific research and drug discovery efforts.

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